Cas no 10004-71-4 (Benzenamine, N,N-dimethyl-4-(5-phenyl-2-oxazolyl)-)

Benzenamine, N,N-dimethyl-4-(5-phenyl-2-oxazolyl)- structure
10004-71-4 structure
Product Name:Benzenamine, N,N-dimethyl-4-(5-phenyl-2-oxazolyl)-
CAS-nummer:10004-71-4
MF:C17H16N2O
MW:264.321743965149
CID:97633
PubChem ID:15134379
Update Time:2025-04-18

Benzenamine, N,N-dimethyl-4-(5-phenyl-2-oxazolyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenamine, N,N-dimethyl-4-(5-phenyl-2-oxazolyl)-
    • N,N-dimethyl-4-(5-phenyl-1,3-oxazol-2-yl)aniline
    • 2-(4-Dimethylaminophenyl)-5-Phenyloxazol
    • 2-(p-dimethylaminophenyl)-5-phenyl-1.3-oxazole
    • AGN-PC-003W8Q
    • CTK0G9132
    • N,N-Dimethyl-4-(5-phenyl-oxazol-2-yl)-anilin
    • N,N-dimethyl-4-(5-phenyloxazol-2-yl)aniline
    • N,N-dimethyl-4-(5-phenyloxazol-2-yl)benzenamine
    • N.N-Dimethyl-4-< 5-phenyl-oxazolyl-(2)> -anilin
    • Oprea1_328788
    • Oprea1_392942
    • SureCN4879301
    • SCHEMBL4879301
    • DTXSID70568788
    • 10004-71-4
    • 2-(p-Dimethylamino-phenyl)-5-phenyloxazol
    • 2-(p-dimethylaminophenyl)-5-phenyl-oxazol
    • Inchi: 1S/C17H16N2O/c1-19(2)15-10-8-14(9-11-15)17-18-12-16(20-17)13-6-4-3-5-7-13/h3-12H,1-2H3
    • InChI-sleutel: UTYAVHBVIUGHOZ-UHFFFAOYSA-N
    • LACHT: O1C(=CN=C1C1C=CC(=CC=1)N(C)C)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 264.12638
  • Monoisotopische massa: 264.126263138g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 3
  • Complexiteit: 293
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.8
  • Topologisch pooloppervlak: 29.3Ų

Experimentele eigenschappen

  • PSA: 29.27
  • LogboekP: 4.07460
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